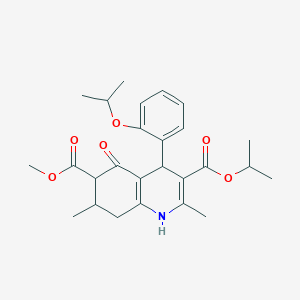![molecular formula C17H20N4O4 B4134717 N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4134717.png)
N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
Vue d'ensemble
Description
N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline, commonly known as EF5, is a hypoxia marker that has been widely used in scientific research to measure the oxygen levels in tissues. EF5 is a nitroaromatic compound that is selectively reduced by hypoxic cells and forms stable adducts with cellular macromolecules, making it a valuable tool for studying hypoxia in various biological systems.
Mécanisme D'action
EF5 is selectively reduced by hypoxic cells in a process that involves the transfer of electrons from cellular reductases to the nitro group of EF5. The reduced form of EF5 forms stable adducts with cellular macromolecules, such as DNA and proteins, which can be detected using immunohistochemistry or other imaging techniques.
Biochemical and Physiological Effects
EF5 has been shown to have minimal toxicity and does not interfere with normal cellular functions. However, it can induce hypoxia-inducible factor 1α (HIF-1α) expression in some cell types, which can affect cellular metabolism and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
EF5 is a valuable tool for studying hypoxia in various biological systems, as it is highly selective for hypoxic cells and can be detected using non-invasive imaging techniques. However, EF5 has some limitations, including the need for specialized equipment and expertise to perform imaging studies, and the potential for false-positive results due to non-specific binding of EF5 to tissues.
Orientations Futures
There are several future directions for EF5 research, including the development of new hypoxia markers with improved sensitivity and selectivity, the use of EF5 in clinical trials to evaluate the efficacy of hypoxia-targeted therapies, and the application of EF5 in studies of tumor microenvironment and immune response. Additionally, EF5 can be used in combination with other imaging agents, such as positron emission tomography (PET) tracers, to provide a more comprehensive evaluation of hypoxia in biological systems.
Applications De Recherche Scientifique
EF5 has been extensively used in scientific research to measure hypoxia in various biological systems, including tumors, ischemic tissues, and normal tissues. It has been used in preclinical studies to evaluate the efficacy of hypoxia-targeted therapies and to identify hypoxic regions in tumors that are resistant to radiation and chemotherapy.
Propriétés
IUPAC Name |
[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-2-18-14-12-13(5-6-15(14)21(23)24)19-7-9-20(10-8-19)17(22)16-4-3-11-25-16/h3-6,11-12,18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHDFKXDUOQDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134635.png)

![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4134660.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4134663.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![methyl 3-({[(5-{[(4-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134678.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4134698.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B4134706.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)
